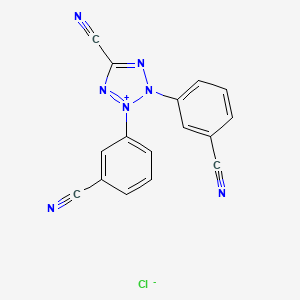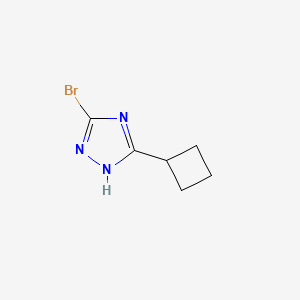![molecular formula C8H5ClN2O2 B598157 5-クロロ-1H-ピロロ[2,3-b]ピリジン-3-カルボン酸 CAS No. 1203498-99-0](/img/structure/B598157.png)
5-クロロ-1H-ピロロ[2,3-b]ピリジン-3-カルボン酸
説明
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a chemical compound with the empirical formula C8H5ClN2O2 . It is a solid substance with a molecular weight of 196.59 .
Molecular Structure Analysis
The SMILES string of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid isOC(=O)c1c[nH]c2ncc(Cl)cc12 . The InChI key is TUVOLKRSOFVJFQ-UHFFFAOYSA-N . Physical and Chemical Properties Analysis
The molecular formula of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is C8H5ClN2O2 . It has a molecular weight of 196.59 . The compound is a solid .科学的研究の応用
医薬品化学と創薬
5-クロロ-1H-ピロロ[2,3-b]ピリジン-3-カルボン酸: は、医薬品化学における重要なビルディングブロックです。 これは、さまざまな癌の治療法を開発する上で重要なキナーゼ阻害剤として作用する誘導体を合成するために使用されます {svg_1}。この化合物の構造により、特定のタンパク質キナーゼを阻害する可能性のある分子を作成することができ、新しい抗癌剤の開発につながる可能性があります。
作用機序
- FGFRs play a crucial role in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .
- By inhibiting FGFRs, 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid disrupts these signaling cascades, affecting cell growth and survival .
- Abnormal activation of FGFRs due to mutations or amplifications is associated with various cancers, including breast, lung, prostate, bladder, and liver cancer .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Safety and Hazards
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is classified as Acute Tox. 4 Oral and Eye Dam. 1 . The hazard statements include H302 (Harmful if swallowed) and H318 (Causes serious eye damage) . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth), and P305 + P351 + P338 + P310 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician) .
将来の方向性
生化学分析
Biochemical Properties
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. The inhibition of these kinases can lead to alterations in cellular processes such as proliferation, differentiation, and apoptosis . Additionally, 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid can bind to specific receptors on the cell surface, modulating their activity and affecting downstream signaling cascades .
Cellular Effects
The effects of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to reduce the migration and invasion abilities of certain cancer cells, indicating its potential as an anti-cancer agent . Furthermore, 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid can affect the expression of genes involved in cell cycle regulation, apoptosis, and stress response .
Molecular Mechanism
At the molecular level, 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific kinases, which leads to the disruption of cell signaling pathways . This compound can also bind to DNA and RNA, affecting their stability and function . Additionally, 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid can modulate the activity of transcription factors, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH . Long-term studies have shown that 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid can induce toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system . These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing toxicity.
Metabolic Pathways
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels . The compound’s metabolism can also affect its pharmacokinetics, including its absorption, distribution, and elimination from the body .
Transport and Distribution
Within cells and tissues, 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters or passive diffusion . Once inside the cell, this compound can bind to intracellular proteins and be transported to different cellular compartments . The distribution of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .
Subcellular Localization
The subcellular localization of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid can influence its interactions with biomolecules and its ability to modulate cellular processes .
特性
IUPAC Name |
5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-4-1-5-6(8(12)13)3-11-7(5)10-2-4/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVOLKRSOFVJFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673623 | |
| Record name | 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203498-99-0 | |
| Record name | 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1203498-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 1-isopropyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B598081.png)



![2-(2,6-Dichlorophenyl)thiazolo[5,4-c]pyridine](/img/structure/B598089.png)


![2-(Benzo[d][1,3]dioxol-5-yl)butanoic acid](/img/structure/B598093.png)



